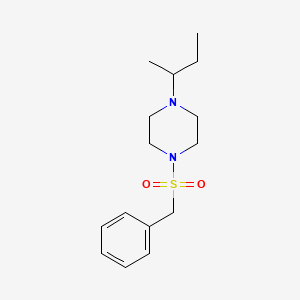![molecular formula C20H13N5O3 B15154411 2-azido-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B15154411.png)
2-azido-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-azido-N-{2,4-dioxo-3-phenyl-3-azatricyclo[7310?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-8-yl}acetamide is a complex organic compound characterized by its unique tricyclic structure and azido functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-{2,4-dioxo-3-phenyl-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-8-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by azidation using sodium azide under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency . The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-azido-N-{2,4-dioxo-3-phenyl-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-8-yl}acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often with alkyne-containing compounds to form triazoles via the Huisgen cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for the reduction of azides to amines.
Oxidation: Potassium permanganate (KMnO4) is often used for the oxidation of aromatic rings.
Major Products
Triazoles: Formed from azide-alkyne cycloaddition reactions.
Amines: Resulting from the reduction of the azido group.
Oxidized Aromatic Compounds: Produced from the oxidation of the phenyl ring.
Aplicaciones Científicas De Investigación
2-azido-N-{2,4-dioxo-3-phenyl-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-8-yl}acetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-azido-N-{2,4-dioxo-3-phenyl-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-8-yl}acetamide involves its ability to undergo bioorthogonal reactions, particularly azide-alkyne cycloaddition . This reaction is highly specific and occurs without interfering with native biological processes, making it ideal for labeling and tracking biomolecules in complex biological systems . The azido group can also be reduced to an amine, which can interact with various biological targets, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid
- N-isoindoline-1,3-dione derivatives
- Ethyl 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}hexanoate
Uniqueness
2-azido-N-{2,4-dioxo-3-phenyl-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-8-yl}acetamide is unique due to its combination of a tricyclic structure and an azido functional group, which imparts high reactivity and versatility in various chemical reactions . This makes it particularly valuable in the synthesis of complex molecules and in applications requiring bioorthogonal chemistry .
Propiedades
Fórmula molecular |
C20H13N5O3 |
|---|---|
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
2-azido-N-(1,3-dioxo-2-phenylbenzo[de]isoquinolin-6-yl)acetamide |
InChI |
InChI=1S/C20H13N5O3/c21-24-22-11-17(26)23-16-10-9-15-18-13(16)7-4-8-14(18)19(27)25(20(15)28)12-5-2-1-3-6-12/h1-10H,11H2,(H,23,26) |
Clave InChI |
NTYSQHRVMANXHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)NC(=O)CN=[N+]=[N-])C=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154330.png)
![3-[bis(1H-indol-3-yl)methyl]-4-chlorophenol](/img/structure/B15154333.png)
![N-cyclohexyl-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B15154341.png)
![2-(1,8-Dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoic acid (non-preferred name)](/img/structure/B15154344.png)
![N-(3-chlorophenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetamide](/img/structure/B15154351.png)
![N-{4-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B15154354.png)
![3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B15154366.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15154381.png)
![Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]carbamate](/img/structure/B15154405.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B15154419.png)
![(5R,7S)-3-[(2-hydroxyethyl)(methyl)amino]tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B15154424.png)
amino}benzamide](/img/structure/B15154435.png)

![3-[(3,4-dimethoxyphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B15154439.png)
